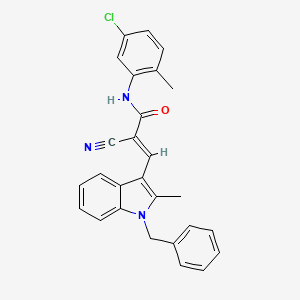![molecular formula C20H18N4O2S B11635955 (2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)
(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-metoxibencil)-1,3-tiazolidin-4-ona es una molécula orgánica compleja que presenta un grupo indol, un anillo de tiazolidinona y un grupo metoxibencilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-metoxibencil)-1,3-tiazolidin-4-ona típicamente implica múltiples pasos:
Formación del Derivado de Indol: El grupo indol se puede sintetizar mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.
Formación de Hidracina: El derivado de indol se hace reaccionar entonces con hidrazina para formar la hidrazona correspondiente.
Formación del Anillo de Tiazolidinona: La hidrazona se hace reaccionar entonces con una tioamida y un aldehído (en este caso, 4-metoxibenzaldehído) en condiciones básicas para formar el anillo de tiazolidinona.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de equipos de síntesis automatizados, la detección de alto rendimiento de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.
Aplicaciones Científicas De Investigación
(2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-metoxibencil)-1,3-tiazolidin-4-ona: tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-metoxibencil)-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores o ADN, lo que lleva a sus efectos bioactivos.
Vías Implicadas: Puede inhibir enzimas clave involucradas en la proliferación celular o inducir apoptosis en células cancerosas mediante la generación de especies reactivas de oxígeno.
Comparación Con Compuestos Similares
Compuestos Similares
- (2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-metoxifenil)-1,3-tiazolidin-4-ona
- (2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-clorobencil)-1,3-tiazolidin-4-ona
Singularidad
(2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-metoxibencil)-1,3-tiazolidin-4-ona: es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo metoxibencilo, en particular, puede mejorar su biodisponibilidad e interacción con los objetivos moleculares en comparación con compuestos similares.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-2-[(2E)-(1H-indol-3-ilmetiliden)hidraziniliden]-5-(4-metoxibencil)-1,3-tiazolidin-4-ona: puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que puede conducir a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio pueden reducir el grupo carbonilo en el anillo de tiazolidinona.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo metoxibencilo, donde el grupo metoxilo puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Varios nucleófilos como aminas, tioles o haluros.
Productos Principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados de bencilo sustituidos.
Propiedades
Fórmula molecular |
C20H18N4O2S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N4O2S/c1-26-15-8-6-13(7-9-15)10-18-19(25)23-20(27-18)24-22-12-14-11-21-17-5-3-2-4-16(14)17/h2-9,11-12,18,21H,10H2,1H3,(H,23,24,25)/b22-12+ |
Clave InChI |
ODKPGXPOBANCMD-WSDLNYQXSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CNC4=CC=CC=C43)/S2 |
SMILES canónico |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CNC4=CC=CC=C43)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635878.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11635889.png)
![Ethyl 6-ethoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11635895.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635913.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11635921.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)
![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![(6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635947.png)
![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)
